molecular formula C20H11N3O4S B11666884 (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11666884
M. Wt: 389.4 g/mol
InChI Key: IUAFMCGOKRAGOP-WOJGMQOQSA-N
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Description

2-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound with a unique structure that combines a nitrophenyl group, a furan ring, and a thiazolo[3,2-a][1,3]benzimidazole core

Preparation Methods

The synthesis of 2-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-(4-nitrophenyl)-2-furaldehyde with 2-aminothiazole in the presence of a suitable catalyst under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{(E)-1-[5-(4-NITROPHENYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other thiazolo[3,2-a][1,3]benzimidazole derivatives, which share the core structure but differ in the substituents attached to the rings

Properties

Molecular Formula

C20H11N3O4S

Molecular Weight

389.4 g/mol

IUPAC Name

(2E)-2-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C20H11N3O4S/c24-19-18(28-20-21-15-3-1-2-4-16(15)22(19)20)11-14-9-10-17(27-14)12-5-7-13(8-6-12)23(25)26/h1-11H/b18-11+

InChI Key

IUAFMCGOKRAGOP-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])/S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)[N+](=O)[O-])S3

Origin of Product

United States

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